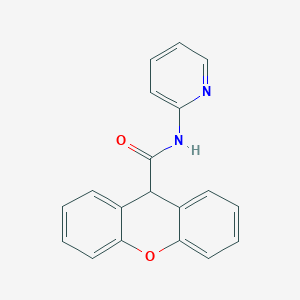

N-(pyridin-2-yl)-9H-xanthene-9-carboxamide

Description

N-(pyridin-2-yl)-9H-xanthene-9-carboxamide is a tricyclic compound featuring a xanthene core (two benzene rings fused via an oxygen bridge) with a carboxamide group at the 9-position.

Properties

IUPAC Name |

N-pyridin-2-yl-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2/c22-19(21-17-11-5-6-12-20-17)18-13-7-1-3-9-15(13)23-16-10-4-2-8-14(16)18/h1-12,18H,(H,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAQVVLJYPHZSEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(pyridin-2-yl)-9H-xanthene-9-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and inflammatory diseases. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound features a xanthene backbone with a pyridine moiety, which contributes to its unique biological activity. The structural formula can be represented as follows:

The primary mechanism of action for this compound involves the inhibition of specific kinases, particularly phosphoinositide 3-kinases (PI3Ks). This inhibition can disrupt several downstream signaling pathways critical for cell proliferation and survival, including the Akt/mTOR pathway.

Key Biochemical Pathways Affected:

- PI3K Inhibition : Leads to reduced activity in pathways crucial for cell growth.

- Akt/mTOR Pathway : Disruption results in decreased cell proliferation and increased apoptosis in cancer cells.

Biological Activity

Research indicates that this compound exhibits significant inhibitory effects on various kinases involved in inflammatory and autoimmune responses. Its potential applications include:

- Cancer Therapy : By inhibiting PI3K, it may serve as a candidate for anticancer drug development.

- Anti-inflammatory Effects : The compound shows promise in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) by modulating immune responses.

Case Studies

Several studies have examined the biological activity and therapeutic potential of this compound:

-

In Vitro Studies :

- A study demonstrated that the compound effectively inhibited PI3K activity in various cancer cell lines, leading to reduced cell viability and increased apoptosis .

- Another investigation highlighted its ability to suppress interleukin-2 inducible tyrosine kinase (ITK), which is crucial for T-cell activation in autoimmune diseases .

- In Vivo Studies :

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Thiazolo[5,4-B]pyridine derivatives | Contains thiazole and pyridine | Kinase inhibition | Varies in substituents affecting selectivity |

| Xanthene derivatives | Xanthene backbone | Antioxidant properties | Different functional groups alter activity |

| Benzothiazole derivatives | Benzothiazole core | Anticancer activity | Structural variations lead to different targets |

The dual functionality derived from both the xanthene and pyridine components enhances its specificity against particular biological targets compared to other similar compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Electronic Properties

- Xanthene vs. Acridine Derivatives: The xanthene core (oxygen-bridged) differs from acridine (nitrogen-containing tricyclic system) in electronic properties. Acridine derivatives (e.g., N-alkyl-acridine-9-carboxamide hydrochlorides) exhibit strong DNA intercalation due to planar aromatic systems and nitrogen’s basicity . Example: Acridine-9-carboxamide hydrochlorides (melting points: 160–195°C) form stable salts, while xanthene carboxamides may exhibit lower solubility in polar solvents due to reduced polarity .

Xanthene vs. β-Carboline Derivatives :

β-Carboline analogs (e.g., 1-(benzoyl)-N-(2-phenylethylamine)-9H-β-carboline-3-carboxamide) feature an indole-pyridine fused core, enabling intercalation and neuroactive effects. The xanthene oxygen bridge may confer distinct redox properties compared to β-carboline’s heteroaromatic nitrogen .

Functional Group Influence

Carboxamide vs. Carboxylic Acid :

Carboxyxanthones (e.g., 9-oxo-9H-xanthene-2-carboxylic acid derivatives) exhibit hydrogen-bonding via carboxylic acid groups, enhancing crystal packing and solubility in basic media. The carboxamide group in the target compound likely reduces acidity (pKa ~14–16 vs. ~4–5 for carboxylic acids) and modifies supramolecular interactions .- Pyridin-2-yl vs. Halogenated Pyridine Amides: Co-crystallization studies of N-(pyridin-2-yl)picolinamides (2Pyr-X) with dicarboxylic acids reveal that halogen substituents (Cl, Br, I) strengthen halogen bonds, altering crystal packing. The pyridin-2-yl group in the target compound may form hydrogen bonds (N–H⋯N) or coordinate metals, similar to non-halogenated 2Pyr analogs .

Data Tables

Table 1: Structural and Functional Comparison

Q & A

Q. What are the established synthetic routes for N-(pyridin-2-yl)-9H-xanthene-9-carboxamide?

Methodological Answer: A common approach involves palladium-catalyzed cross-coupling to attach the pyridinyl moiety to the xanthene core. For example:

- Catalytic system : Pd(II) acetate with silver acetate as an oxidant in 1,4-dioxane solvent .

- Key steps : Multi-step synthesis requiring precise control of temperature, solvent polarity, and reaction time to optimize yield (e.g., reflux conditions for condensation reactions) .

- Purification : Column chromatography followed by recrystallization to isolate the pure compound.

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm proton/carbon environments and connectivity.

- High-Performance Liquid Chromatography (HPLC) : Ensure purity (>95%) and monitor reaction progress .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-TOF or MALDI-TOF.

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve stereochemistry .

Q. What are the common chemical reactions observed in this compound?

Methodological Answer:

- Oxidation : Hydrogen peroxide or KMnO4 converts the xanthene core to quinone derivatives.

- Reduction : LiAlH4 reduces carboxamide to amine derivatives .

- Substitution : Electrophilic aromatic substitution (e.g., halogenation) on the xanthene ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during synthesis?

Methodological Answer:

- Kinetic Analysis : Measure isotope effects (e.g., kH/kD = 2.14 for C-H activation steps) to identify rate-limiting steps .

- Optimization : Screen catalysts (e.g., Pd vs. Cu), solvents (polar vs. nonpolar), and additives (e.g., p-benzoquinone) .

- Statistical Tools : Use Design of Experiments (DoE) to model interactions between variables like temperature and catalyst loading.

Q. What strategies validate the compound’s interactions with biological targets?

Methodological Answer:

- Fluorescence Quenching : Monitor changes in emission spectra when titrated with DNA/proteins to assess binding .

- Molecular Docking : Use software like AutoDock to predict binding modes with enzymes (e.g., kinases) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (Kd) and thermodynamic parameters.

Q. How does the carboxamide group influence the compound’s reactivity and stability?

Methodological Answer:

- Hydrogen Bonding : The carboxamide participates in H-bonding with biomolecules, affecting solubility and binding specificity .

- Hydrolytic Stability : Assess stability in aqueous buffers (pH 4–9) via HPLC to determine degradation pathways.

- Derivatization : Modify the carboxamide to esters or thioamides to study structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.